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Abstract

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, represents a
cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors. Its intrinsic
ability to mimic the purine structure of adenosine triphosphate (ATP) allows it to function as a
highly effective "hinge-binding” motif. This guide focuses on a key derivative, 1H-pyrrolo[2,3-
b]pyridin-6-amine (6-amino-7-azaindole), providing an in-depth analysis of its chemical
structure, physicochemical properties, synthesis, and critical role as a foundational building
block in the development of targeted therapeutics. This document is intended for researchers,
medicinal chemists, and drug development professionals seeking to leverage this privileged
scaffold in their programs.

The 7-Azaindole Core: A Bioisostere of Choice

The success of the 7-azaindole scaffold stems from its unique electronic and structural
properties. As a bioisostere of purine, it presents a nitrogen atom at the 7-position which, along
with the pyrrole N-H group, can form critical hydrogen bond interactions with the hinge region of
many protein kinases.[1] This bidentate hydrogen bonding pattern mimics the interaction of
adenine, making it an ideal anchor for ATP-competitive inhibitors.[1] The strategic placement of
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an amino group at the C6 position, yielding 1H-pyrrolo[2,3-b]pyridin-6-amine, further
enhances its utility by providing a key vector for synthetic elaboration and additional
interactions within the ATP-binding pocket.

Physicochemical and Structural Properties

The fundamental properties of 1H-pyrrolo[2,3-b]pyridin-6-amine are crucial for its application
in fragment-based and lead-optimization campaigns.

Chemical Structure

The structure consists of a fused pyrrole and pyridine ring system with an amine substituent at
the 6-position.

1H-pyrrolo[2,3-b]pyridin-6-amine

Click to download full resolution via product page

Caption: Chemical structure of 1H-pyrrolo[2,3-b]pyridin-6-amine.

Core Properties

A summary of key quantitative data is presented below. These values are essential for
computational modeling, ADME prediction, and formulation development.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b120366?utm_src=pdf-body
https://www.benchchem.com/product/b120366?utm_src=pdf-body
https://www.benchchem.com/product/b120366?utm_src=pdf-body-img
https://www.benchchem.com/product/b120366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source

1H-pyrrolo[2,3-b]pyridin-6-

IUPAC Name ] PubChem|[2]
amine
Synonyms 6-Amino-7-azaindole PubChem|[2]
CAS Number 145901-11-7 PubChem|[2]
Molecular Formula C7H7Ns PubChem|[2]
Molecular Weight 133.15 g/mol PubChem|[2]
XLogP3 (Computed) 0.8 PubChem|[2]
Topological Polar Surface Area  54.7 A2 PubChem|[2]
Hydrogen Bond Donors 2 PubChem][2]
Hydrogen Bond Acceptors 2 PubChem|[2]

Synthesis and Characterization

The synthesis of 6-amino-7-azaindole is most efficiently achieved via a palladium-catalyzed
cross-coupling reaction from a readily available halo-azaindole precursor. The Buchwald-
Hartwig amination is the premier choice for this transformation due to its high functional group
tolerance and operational simplicity, crucially allowing the reaction to proceed on the
unprotected azaindole N-H.[3][4]

Representative Synthetic Workflow

The workflow illustrates the conversion of 6-bromo-1H-pyrrolo[2,3-b]pyridine to the target
amine. This method avoids the harsh conditions (e.g., high-temperature ammonia
displacement) of older techniques.
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(Start: 6-Bromo-1H-pyrroIo[2,3-b]pyridine)
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- Pd Precatalyst (e.g., RuPhos Pd G3)
- Ligand (e.g., RuPhos)
- Base (e.g., LIHMDS or NaOtBu)
- Amine Source (e.g., Benzophenone Imine)
- Solvent (e.g., Toluene or Dioxane) )
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Caption: Workflow for the synthesis of 6-amino-7-azaindole.

Detailed Experimental Protocol (Representative)

Causality: This protocol uses a protected ammonia equivalent (benzophenone imine) and a
modern palladium precatalyst system. The precatalyst ensures efficient formation of the active
Pd(0) species, while the bulky phosphine ligand (RuPhos) facilitates the challenging reductive
elimination step.[3][4] LIHMDS is used as a strong, non-nucleophilic base to deprotonate the
amine without competing side reactions.
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» Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or
Nitrogen), add 6-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), RuPhos Pd G3 precatalyst
(0.02 equiv), and RuPhos ligand (0.04 equiv).

o Reagent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the
substrate). Stir for 5 minutes. Add benzophenone imine (1.2 equiv) followed by the dropwise
addition of Lithium bis(trimethylsilyl)amide (LiIHMDS) (1.0 M solution in THF, 2.2 equiv).

o Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or
LC-MS for the consumption of the starting material.

o Hydrolysis: Cool the mixture to room temperature. Add 2N HCI (aq.) and stir vigorously for 1
hour to hydrolyze the intermediate imine.

o Workup: Neutralize the mixture with saturated NaHCOs (ag.) and extract with ethyl acetate
(3x). Combine the organic layers, wash with brine, dry over anhydrous Na=SOas, and
concentrate under reduced pressure.

 Purification: Purify the crude residue by silica gel column chromatography to yield 1H-
pyrrolo[2,3-b]pyridin-6-amine.

Spectroscopic Characterization (Predicted)

While a published spectrum for this specific intermediate is not readily available, its expected
NMR data can be reliably predicted based on its structure and data from analogues such as
4,6-diamino-7-azaindole derivatives.[5]

e 'H NMR (400 MHz, DMSO-de):

o & ~11.0 ppm (s, 1H): Pyrrole N-H proton.

o

0 ~7.5 ppm (d, 1H): Aromatic C4-H proton.

[¢]

0 ~7.2 ppm (t, 1H): Aromatic C2-H proton.

o

0 ~6.5 ppm (d, 1H): Aromatic C5-H proton.

[e]

0 ~6.3 ppm (t, 1H): Aromatic C3-H proton.
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o & ~5.5 ppm (s, 2H): Amine (-NH2) protons.
e 13C NMR (101 MHz, DMSO-ds):

o & ~155 ppm: C6-NH:z

o

0 ~148 ppm: C7a (bridgehead)

[¢]

0 ~128 ppm: C2

[¢]

0 ~120 ppm: C4

[e]

0 ~115 ppm: C4a (bridgehead)

o

0 ~100 ppm: C3

[¢]

0 ~95 ppm: C5

Applications in Drug Discovery: A Hinge-Binding
Powerhouse

The primary value of the 1H-pyrrolo[2,3-b]pyridine scaffold lies in its proven success as a core
for kinase inhibitors.[6][7] The 6-amino derivative serves as a versatile starting point for building
molecules that target the ATP binding site.

Mechanism of Kinase Inhibition

The 7-azaindole core acts as a bioisosteric replacement for the adenine ring of ATP. The
pyrrole N1-H and the pyridine N7 atom form a signature bidentate hydrogen bond pattern with
the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the
inhibitor in the active site.
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Caption: H-bond interactions of the 7-azaindole core with a kinase hinge.

Examples of Derivatives in Clinical Development

The 1H-pyrrolo[2,3-b]pyridine scaffold is present in numerous clinical candidates and approved

drugs. The 6-amino position often serves as the attachment point for larger substituents that
confer potency and selectivity by occupying adjacent hydrophobic pockets.
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Compound Class Target Kinase(s) Significance Reference

Potent and selective
inhibitors designed
from this scaffold act

o Ataxia-Telangiectasia as chemosensitizers,

ATM Inhibitors ] ] J. Med. Chem.[6][8]
Mutated (ATM) enhancing the efficacy

of DNA-damaging
agents like irinotecan

in solid tumors.

Derivatives show pan-
FGFR inhibitory

activity in the low

Fibroblast Growth
. nanomolar range,
FGFR Inhibitors Factor Receptors ) ) o RSC Adv.[7]
inducing apoptosis in
(FGFR1-4) )
cancer cell lines and
demonstrating high
ligand efficiency.
Scaffold hopping led
to novel carboxamide
) derivatives with potent
o Phosphodiesterase ) ACS Med. Chem. Lett.
PDEA4B Inhibitors and selective PDE4B
4B (PDE4B) [9]

inhibition, showing
promise for treating

CNS diseases.

Patented derivatives
are designed to treat
disorders associated

o Serum/Glucocorticoid-  with SGK-1 activity,

SGK-1 Inhibitors ] Google Patents[10]
Regulated Kinase 1 such as those

involving electrolyte
balance and cell

proliferation.

Conclusion and Future Outlook
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1H-pyrrolo[2,3-b]pyridin-6-amine is more than a simple heterocyclic amine; it is a validated,
privileged scaffold that provides a reliable foundation for structure-based drug design. Its
straightforward synthesis via modern cross-coupling methods and its inherent ability to engage
in key hinge-binding interactions ensure its continued relevance in the pursuit of novel targeted
therapies. As our understanding of kinome space and other enzyme families expands, the
strategic deployment of the 6-amino-7-azaindole core will undoubtedly lead to the discovery of
next-generation therapeutics for cancer, inflammatory disorders, and beyond.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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